Boc-DL-Tyr(TBDMS)-OMe
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Overview
Description
Boc-DL-Tyr(TBDMS)-OMe, also known as tert-butoxycarbonyl-DL-tyrosine tert-butyldimethylsilyl ether methyl ester, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the tert-butyldimethylsilyl (TBDMS) ether group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(TBDMS)-OMe typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the TBDMS group. The final step involves the esterification of the carboxyl group with methanol. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(TBDMS)-OMe undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc and TBDMS protecting groups can be selectively removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc removal and tetrabutylammonium fluoride (TBAF) for TBDMS removal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Boc-DL-Tyr(TBDMS)-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and the development of novel organic compounds.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(TBDMS)-OMe involves its role as a protected amino acid derivative. The Boc and TBDMS groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites. Upon removal of these protecting groups, the compound can participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Tyrosine: Lacks the TBDMS and methyl ester groups, making it less versatile in certain synthetic applications.
Boc-DL-Tyr(Me)-OH: Contains a methyl ester but lacks the TBDMS group, offering different reactivity and protection profiles.
Uniqueness
Boc-DL-Tyr(TBDMS)-OMe stands out due to its dual protection of the amino and hydroxyl groups, providing greater flexibility in synthetic applications. The presence of the TBDMS group also enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHHRKYVWXIBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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